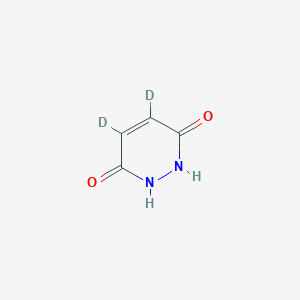
16-phenoxy tetranor Prostaglandin F2α methyl amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin F2α (PGF2α) drives luteolysis and smooth muscle contraction by activating the FP receptor. Stable, lipophilic analogs of PGF2α are used to modulate luteolysis and treat glaucoma. 16-phenoxy tetranor PGF2α is a metabolically stable form of PGF2α containing a 16-phenoxy group at the ω-terminus. It binds to the FP receptor on ovine luteal cells with much greater affinity (440%) than PGF2α. 16-phenoxy tetranor PGF2α methyl amide is a lipophilic analog of 16-phenoxy tetranor PGF2α. Methyl amides of PGs may serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid.
Scientific Research Applications
1. Pharmacological Effects in Early Pregnancy
16-phenoxy tetranor Prostaglandin F2α methyl amide has been studied for its effects on the human myometrium during early pregnancy. Research indicates that this prostaglandin analogue demonstrates a potency similar to or slightly more pronounced than the natural prostaglandin E2 when compared on a microgram basis (Rydnert, 1986).
2. Use in Termination of Second Trimester Pregnancy
Several studies have explored the application of this compound in the termination of second trimester pregnancies. For instance, its efficacy in combination with intra-muscular administration and laminaria for inducing abortions has been highlighted (Karim et al., 1978), (Bygdeman & Christensen, 1983).
3. Antifertility Effects
The antifertility effects of 16-phenoxy tetranor Prostaglandin F2α methyl amide and related analogs have been studied. These studies suggest a resemblance to parent PGF2α compounds in their antifertility capabilities (Nelson et al., 1979).
4. Prostanoid Receptor-Mediated Responses
Research into the functional pharmacology of human prostanoid receptors has included 16-phenoxy tetranor Prostaglandin F2α methyl amide. These studies contribute to understanding the pharmacological distinctions among various prostaglandin and prostanoid compounds (Wilson et al., 2004).
properties
Product Name |
16-phenoxy tetranor Prostaglandin F2α methyl amide |
|---|---|
Molecular Formula |
C23H33NO5 |
Molecular Weight |
403.5 |
InChI |
InChI=1S/C23H33NO5/c1-24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,25-27H,3,8,11-12,15-16H2,1H3,(H,24,28)/b7-2-,14-13+/t17-,19-,20-,21+,22-/m1/s1 |
InChI Key |
RVIFBIOAPWHJAL-CNAXQHPCSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCCCC(NC)=O)[C@@H](/C=C/[C@@H](O)COC2=CC=CC=C2)[C@H](O)C1 |
synonyms |
16-phenoxy tetranor PGF2α methyl amide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




